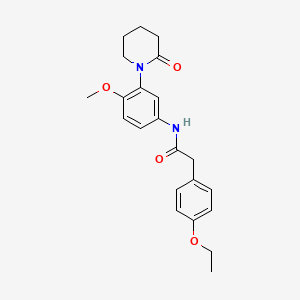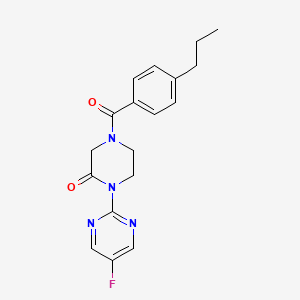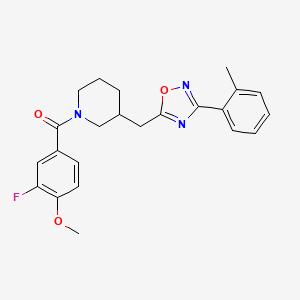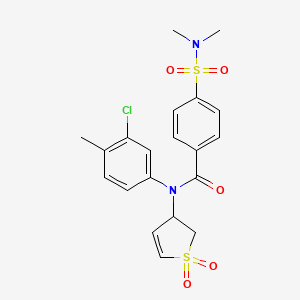![molecular formula C23H19ClN2O4S B2681229 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid CAS No. 1053106-28-7](/img/structure/B2681229.png)
4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known by its CAS Number 1053106-28-7, is a chemical with a molecular weight of 454.93 . Its IUPAC name is 4-({[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino}sulfonyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H19ClN2O4S/c24-21-7-3-1-5-17(21)20(19-13-25-22-8-4-2-6-18(19)22)14-26-31(29,30)16-11-9-15(10-12-16)23(27)28/h1-13,20,25-26H,14H2,(H,27,28) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 454.93 and is typically found in powder form . It’s stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Reactivity : The synthesis and characterization of compounds structurally related to 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid have been a significant area of research. These compounds are synthesized through various chemical reactions, highlighting their versatile reactivity and potential for creating novel molecules with specific functionalities (Pouzet et al., 1998). Such research is foundational for developing new pharmaceuticals and materials with tailored properties.
Antimicrobial Applications : Some derivatives of the mentioned compound exhibit potential as antimicrobial agents. For instance, novel quinazolines, which share some structural similarities with the core molecule, have been synthesized and screened for antibacterial and antifungal activities. This illustrates the compound's relevance in discovering new antimicrobial therapies (Desai et al., 2007).
Materials Science Applications
- Organic Electronics : The sulfamoyl and benzoic acid functional groups, similar to those in the target compound, have been utilized in the design of materials for organic electronics. For example, modifications in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) have led to enhanced conductivity and performance in organic solar cells. This demonstrates the compound's potential utility in improving the efficiency of electronic devices (Zeng et al., 2020).
Environmental Applications
- Water Purification : In the context of environmental applications, the structural motifs found in 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid have been explored for water purification. Specifically, tertiary amine-functionalized adsorption resins have been developed for the removal of benzophenone-4, a common pollutant, from water. This highlights the compound's relevance in addressing environmental pollution and enhancing water treatment technologies (Zhou et al., 2018).
properties
IUPAC Name |
4-[[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c24-21-7-3-1-5-17(21)20(19-13-25-22-8-4-2-6-18(19)22)14-26-31(29,30)16-11-9-15(10-12-16)23(27)28/h1-13,20,25-26H,14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOUDJGEXVZTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2681146.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2681150.png)
![6-Ethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2681151.png)
![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2681152.png)
![1-Methyl-3-(phenylmethoxycarbonylamino)pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2681153.png)




![10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2681162.png)

![6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2681167.png)

![5-ethyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681169.png)